molecular formula C12H19ClN2 B2398786 1-N-[1-(3-Chlorophenyl)ethyl]-2-methylpropane-1,2-diamine CAS No. 1870453-93-2

1-N-[1-(3-Chlorophenyl)ethyl]-2-methylpropane-1,2-diamine

Cat. No.: B2398786
CAS No.: 1870453-93-2
M. Wt: 226.75
InChI Key: NOCLHPFMNIXMGJ-UHFFFAOYSA-N
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Description

Table 1: Molecular Characteristics of this compound

Property Value
Molecular Formula C₁₂H₁₉ClN₂
PubChem CID 121680830
CAS Registry Number 1870453-93-2
European Community Number 832-165-7
IUPAC Name N-[1-(3-chlorophenyl)ethyl]-2-methylpropane-1,2-diamine
Primary Classification Substituted propane diamine
Functional Groups Primary amine, secondary amine, chlorinated aromatic

Systematic Nomenclature and IUPAC Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming complex organic molecules containing multiple functional groups and substitution patterns. According to IUPAC guidelines for amine nomenclature, the naming process begins with identification of the longest carbon chain containing the amine functionality, which in this case corresponds to the methylated propane backbone bearing the primary amine group. The systematic approach requires designation of the propane-1,2-diamine core structure as the parent compound, with subsequent identification and numbering of all substituents according to priority rules.

The IUPAC nomenclature system for amines typically follows several distinct approaches depending on the complexity and substitution patterns present in the molecular structure. For primary amines, the suffix "-amine" replaces the terminal "-e" in the parent alkane name, while maintaining appropriate locant numbers to specify the position of the amine functionality. In the case of secondary and tertiary amines, the system employs "N-" prefixes to identify substituents attached directly to the nitrogen atom, distinguishing these from carbon-based substituents through the use of italic "N" designators.

Application of these conventions to this compound reveals the systematic construction of the complete chemical name. The base structure "2-methylpropane-1,2-diamine" identifies the parent diamine framework with appropriate locant numbers indicating the positions of both the methyl substituent and the two amine functionalities. The "N-[1-(3-chlorophenyl)ethyl]" prefix specifically designates the complex aromatic substituent attached to one of the nitrogen atoms, with the bracketed portion providing complete structural information about the chlorinated phenyl ethyl group.

The nomenclature conventions also accommodate alternative systematic names that emphasize different structural relationships within the molecule. The synonym "(2-Amino-2-methylpropyl)[1-(3-chlorophenyl)ethyl]amine" represents an alternative IUPAC-acceptable designation that treats the compound as a substituted amine rather than a substituted propane diamine. This naming approach highlights the secondary amine linkage between the two major structural components and may prove more intuitive for certain chemical applications or database searches.

Table 2: Nomenclature Variations for this compound

Nomenclature Type Name
Primary IUPAC Name N-[1-(3-chlorophenyl)ethyl]-2-methylpropane-1,2-diamine
Alternative IUPAC Name (2-Amino-2-methylpropyl)[1-(3-chlorophenyl)ethyl]amine
Substitutive Name This compound
Descriptive Name (2-amino-2-methylpropyl)(1-(3-chlorophenyl)ethyl)amine

Historical Development of Substituted Propane Diamines

The historical development of substituted propane diamines traces its origins to fundamental advances in organic nitrogen chemistry during the mid-twentieth century, when researchers began systematically exploring the synthesis and applications of polyfunctional amine compounds. Early investigations into diamine chemistry focused primarily on simple linear diamines such as 1,2-diaminoethane and 1,3-diaminopropane, which served as foundational compounds for understanding the unique reactivity patterns and coordination behaviors exhibited by molecules containing multiple amine functionalities. The progression from these basic structures to more complex substituted derivatives like this compound represents a significant evolution in synthetic methodology and structural sophistication.

Research into substituted propane diamines gained considerable momentum during the 1960s and 1970s as pharmaceutical and industrial chemists recognized the potential of these compounds as versatile synthetic intermediates. Patent literature from this period documents numerous approaches to the synthesis of propane-1,3-diamine derivatives and related structures, establishing the foundation for more complex substitution patterns. The development of 1,2-diaminopropane and its derivatives provided crucial insights into the synthesis and purification of chiral diamine compounds, with early work demonstrating the importance of stereochemical considerations in diamine chemistry.

The evolution toward more sophisticated substituted propane diamines, including compounds featuring aromatic substituents and complex N-alkyl groups, reflects advances in both synthetic methodology and applications research. Industrial production methods for basic diamines such as 1,2-diaminopropane established standard synthetic approaches involving the ammonolysis of halogenated precursors, providing a template for the synthesis of more complex derivatives. The reaction of 1,2-dichloropropane with ammonia to produce 1,2-diaminopropane exemplifies the type of nucleophilic displacement chemistry that underlies many diamine syntheses.

Contemporary research in diamine chemistry has expanded to encompass biotechnological approaches and sustainable synthesis methods, reflecting growing environmental awareness and the need for renewable chemical feedstocks. Recent studies have demonstrated the feasibility of biosynthetic pathways for diamine production using engineered microorganisms, with particular success achieved in the production of 1,3-diaminopropane, putrescine, and 1,5-diaminopentane. These developments suggest potential future applications for biotechnological approaches to the synthesis of complex substituted propane diamines, including compounds similar to this compound.

Table 3: Historical Milestones in Propane Diamine Development

Time Period Development Significance
1950s-1960s Basic diamine synthesis methods Established fundamental synthetic approaches
1970s-1980s Patent development for substituted derivatives Commercial applications emerged
1990s-2000s Chiral diamine research Stereochemical considerations integrated
2010s-Present Biotechnological synthesis approaches Sustainable production methods developed

Positional Isomerism in Chlorophenyl Ethylamine Derivatives

Positional isomerism in chlorophenyl ethylamine derivatives represents a fundamental aspect of structural chemistry that significantly influences the physical, chemical, and biological properties of these compounds. The systematic examination of compounds related to this compound reveals multiple isomeric possibilities arising from variations in chlorine positioning on the aromatic ring, different attachment points for the ethylamine chain, and alternative arrangements of the diamine backbone. Chemical database searches identify several closely related compounds that demonstrate the scope of positional isomerism within this chemical family.

Analysis of structural databases reveals the existence of 2-N-(3-chlorophenyl)-2-methylpropane-1,2-diamine, which differs from the target compound through alternative connectivity patterns between the chlorophenyl group and the propane diamine backbone. This isomer maintains the same molecular formula C₁₀H₁₅ClN₂ but exhibits distinct structural architecture through direct attachment of the chlorophenyl group to the nitrogen atom of the propane diamine unit, rather than through an intervening ethyl linkage. The compound carries PubChem identification number 33754640 and demonstrates how subtle connectivity changes can produce distinct chemical entities with potentially different properties and applications.

The identification of N-(3-chlorophenyl)-1,2-diaminoethane provides another example of positional isomerism within chlorophenyl amine derivatives, featuring a shortened carbon chain between the amine functionalities while maintaining the 3-chlorophenyl substitution pattern. This compound, with molecular formula C₈H₁₁ClN₂ and PubChem CID 11008376, illustrates how variation in the diamine backbone length creates distinct isomeric relationships. The systematic comparison of these structures demonstrates the importance of precise structural specification in chemical nomenclature and database classification systems.

Additional examples of positional isomerism include 2-(3-chlorophenyl)-N'-methylpropane-1,3-diamine, which incorporates both chlorophenyl substitution and alternative methylation patterns within the diamine framework. This compound, identified by PubChem CID 20546429 and molecular formula C₁₀H₁₅ClN₂, demonstrates how multiple substitution variables can combine to create complex isomeric relationships. The existence of these various isomeric forms underscores the importance of systematic nomenclature and structural verification in chemical research and applications.

Table 4: Positional Isomers of Chlorophenyl Ethylamine Derivatives

Compound Name Molecular Formula PubChem CID Key Structural Difference
This compound C₁₂H₁₉ClN₂ 121680830 Ethyl linker between chlorophenyl and amine
2-N-(3-chlorophenyl)-2-methylpropane-1,2-diamine C₁₀H₁₅ClN₂ 33754640 Direct chlorophenyl-nitrogen connection
N-(3-chlorophenyl)-1,2-diaminoethane C₈H₁₁ClN₂ 11008376 Ethane diamine backbone
2-(3-chlorophenyl)-N'-methylpropane-1,3-diamine C₁₀H₁₅ClN₂ 20546429 Propane-1,3-diamine framework

Properties

IUPAC Name

1-N-[1-(3-chlorophenyl)ethyl]-2-methylpropane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19ClN2/c1-9(15-8-12(2,3)14)10-5-4-6-11(13)7-10/h4-7,9,15H,8,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOCLHPFMNIXMGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Cl)NCC(C)(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1870453-93-2
Record name (2-amino-2-methylpropyl)[1-(3-chlorophenyl)ethyl]amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-N-[1-(3-Chlorophenyl)ethyl]-2-methylpropane-1,2-diamine typically involves the reaction of 3-chlorophenyl ethylamine with 2-methylpropane-1,2-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and pressure, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high efficiency. The purification of the final product is achieved through techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-N-[1-(3-Chlorophenyl)ethyl]-2-methylpropane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 1-N-[1-(3-Chlorophenyl)ethyl]-2-methylpropane-1,2-diamine exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL, suggesting potential for development as antimicrobial agents .

Anticancer Properties

Studies have demonstrated that this compound and its analogs possess cytotoxic effects against several cancer cell lines. The selectivity towards cancer cells while sparing normal cells is particularly promising for therapeutic applications. Research has indicated that structural modifications can enhance the anticancer efficacy, making it a candidate for further investigation in oncology .

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes implicated in disease progression. For example, similar compounds have been shown to inhibit acetylcholinesterase, which is relevant in neurodegenerative diseases like Alzheimer's. This suggests that this compound could be explored for neuroprotective effects .

Reactant in Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be utilized to synthesize various pharmaceutical intermediates and complex organic molecules through reactions such as amination and alkylation. Its ability to participate in nucleophilic substitutions makes it valuable for creating diverse chemical entities .

Synthesis of Neocryptolepine Analogs

The compound has been identified as a reactant in the synthesis of neocryptolepine analogs, which exhibit antimalarial activity. This application highlights its significance in the development of new therapeutic agents targeting malaria .

Case Studies

StudyFocusFindings
Antimicrobial EfficacyEvaluated against E. coli and S. aureusMIC around 256 µg/mL indicates potential as an antimicrobial agent
Anticancer ActivityTested on human cancer cell linesSelective cytotoxicity observed; further structural modifications enhanced efficacy
Enzyme InhibitionInvestigated for acetylcholinesterase inhibitionPotential neuroprotective effects suggested

Mechanism of Action

The mechanism of action of 1-N-[1-(3-Chlorophenyl)ethyl]-2-methylpropane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Features

The following compounds share structural similarities with 1-N-[1-(3-Chlorophenyl)ethyl]-2-methylpropane-1,2-diamine but differ in substituents, backbone length, or functional groups:

Table 1: Structural Comparison
Compound Name Backbone Substituents Key Differences
Target Compound Propane-1,2-diamine - N1: 1-(3-Chlorophenyl)ethyl
- N2: Methyl group
Reference compound
1-N-(2-Amino-2-methylpropyl)-2-methylpropane-1,2-diamine Propane-1,2-diamine - N1: 2-Amino-2-methylpropyl
- N2: Methyl group
Substituent at N1: lacks aromatic moiety
N1-(3-Methoxyphenyl)ethane-1,2-diamine (C9) Ethane-1,2-diamine - N1: 3-Methoxyphenyl
- N2: Unsubstituted
Shorter backbone; methoxy vs. chloro
1-N-[4-Chloro-2-(trifluoromethyl)phenyl]benzene-1,2-diamine Benzene-1,2-diamine - N1: 4-Chloro-2-(trifluoromethyl)phenyl
- N2: Unsubstituted
Aromatic backbone; substitution pattern
1-(3-Chlorophenyl)-2,2,2-trifluoroethyl methylphosphonate Phosphonate ester - 3-Chlorophenyl group
- Trifluoroethyl and methylphosphonate groups
Phosphonate ester functionality
Table 2: Physicochemical and Functional Implications
Compound Name Lipophilicity Solubility Potential Applications
Target Compound Moderate Low in water Enzyme inhibition, chelation
1-N-(2-Amino-2-methylpropyl)-2-methylpropane-1,2-diamine Low High in polar solvents Ligand synthesis, polymer chemistry
N1-(3-Methoxyphenyl)ethane-1,2-diamine (C9) Moderate Moderate Catalysis, intermediate in drug synthesis
1-N-[4-Chloro-2-(trifluoromethyl)phenyl]benzene-1,2-diamine High Very low Antimicrobial agents, hydrophobic ligands
1-(3-Chlorophenyl)-2,2,2-trifluoroethyl methylphosphonate Very high Insoluble Organophosphorus chemistry, agrochemicals

Mechanistic and Functional Insights

Backbone Flexibility :

  • The propane-1,2-diamine backbone in the target compound allows for greater conformational flexibility compared to the rigid benzene-1,2-diamine in 1-N-[4-chloro-2-(trifluoromethyl)phenyl]benzene-1,2-diamine . This flexibility may enhance binding to enzymes or receptors with deep active sites.

In contrast, the methoxy group in C9 provides electron-donating properties, which could improve solubility but reduce metabolic stability . The trifluoromethyl group in 1-N-[4-chloro-2-(trifluoromethyl)phenyl]benzene-1,2-diamine introduces steric bulk and strong electronegativity, likely affecting binding specificity .

Functional Group Diversity: The phosphonate ester in 1-(3-Chlorophenyl)-2,2,2-trifluoroethyl methylphosphonate enables nucleophilic reactivity, making it suitable for covalent bond formation in agrochemicals, unlike the non-reactive amines in the target compound .

Research Findings from Analogous Compounds

  • Enzyme Inhibition : Piperidine- and piperazine-containing analogs (e.g., compounds in ) demonstrate that branched diamines can inhibit ATPases like p97 by occupying hydrophobic pockets . The 3-chlorophenyl group in the target compound may similarly enhance hydrophobic interactions.
  • Metal Chelation : Ethane-1,2-diamine derivatives (e.g., C9 in ) are common ligands in coordination chemistry. The target compound’s propane backbone could offer improved chelation stability for transition metals .

Biological Activity

1-N-[1-(3-Chlorophenyl)ethyl]-2-methylpropane-1,2-diamine, also known as N1-(3-Chlorophenyl)-2-methylpropane-1,2-diamine, is a chemical compound with significant biological activity. This article explores its synthesis, mechanisms of action, and various biological applications supported by existing research.

  • Molecular Formula : C10H16Cl2N2
  • Molecular Weight : 235.15 g/mol
  • CAS Number : 1443278-75-8
  • IUPAC Name : 1-N-(3-chlorophenyl)-2-methylpropane-1,2-diamine; hydrochloride

Synthesis

The synthesis of N1-(3-Chlorophenyl)-2-methylpropane-1,2-diamine typically involves a nucleophilic substitution reaction between 3-chlorobenzyl chloride and 2-methylpropane-1,2-diamine in the presence of a base like sodium hydroxide. The product is then converted into its dihydrochloride salt form through treatment with hydrochloric acid.

The compound's biological activity is attributed to its ability to interact with specific molecular targets such as receptors and enzymes. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects. The presence of two amine groups enhances its binding affinity to biological molecules, which may contribute to its pharmacological properties.

Antimicrobial Activity

Research indicates that N1-(3-Chlorophenyl)-2-methylpropane-1,2-diamine exhibits antimicrobial properties. It has been tested against several bacterial strains and shown to inhibit growth effectively. The compound's structure allows it to penetrate bacterial cell walls and disrupt vital cellular functions.

Cytotoxicity

Studies have demonstrated that this compound possesses cytotoxic effects on various cancer cell lines. The mechanism likely involves the induction of apoptosis through the activation of specific signaling pathways. For instance, it has been observed to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors in treated cells .

Antifungal Activity

In vitro tests reveal that N1-(3-Chlorophenyl)-2-methylpropane-1,2-diamine has antifungal properties against strains such as Candida albicans and Aspergillus niger. The minimum inhibitory concentrations (MIC) for these fungi range from 10 to 31 µg/ml, indicating potent antifungal activity compared to control compounds .

Case Study 1: Anticancer Properties

A study conducted on the effects of N1-(3-Chlorophenyl)-2-methylpropane-1,2-diamine on human breast cancer cells showed a significant reduction in cell viability at concentrations above 50 µM. Flow cytometry analysis indicated an increase in early and late apoptotic cells, suggesting that the compound effectively induces apoptosis in cancer cells .

Case Study 2: Antimicrobial Efficacy

In a comparative study of various diamines, N1-(3-Chlorophenyl)-2-methylpropane-1,2-diamine exhibited superior antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of the chlorophenyl group in enhancing the compound's membrane-disrupting capabilities .

Data Table: Biological Activities Summary

Activity Tested Organisms/Cells Effect MIC (µg/ml)
AntimicrobialStaphylococcus aureusInhibition of growth<10
Escherichia coliInhibition of growth<10
Candida albicansInhibition of growth10-31
CytotoxicityHuman breast cancer cellsInduction of apoptosis>50

Q & A

Q. Comparative Analysis with Related Diamines

Compound NameKey FeaturesReactivity Impact
EthylenediamineLinear C2 backbone, no substituentsHigh nucleophilicity, low steric hindrance
1,2-DiaminopropanePropane backbone with unsubstituted -NH2 groupsModerate steric effects
1-N-(2-Methylphenyl)ethane-1,2-diamine2-methylphenyl substituent ()Enhanced lipophilicity vs. unsubstituted
Target Compound 3-Chlorophenyl and methyl branchingBalanced reactivity and solubility

The 3-chlorophenyl group distinguishes it from analogs by altering electronic and steric profiles .

Basic: What synthetic routes are reported for synthesizing this compound, and how can reaction conditions be optimized?

Answer:
Synthetic Pathway :

Nucleophilic Substitution : React 3-chlorophenethyl bromide with 2-methylpropane-1,2-diamine under basic conditions (e.g., K2CO3 in DMF).

Purification : Use column chromatography (silica gel, eluent: CH2Cl2/MeOH 9:1) to isolate the free base.

Q. Optimization Strategies :

  • Temperature Control : Maintain 50–60°C to balance reaction rate and byproduct formation.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the diamine.
  • Stoichiometry : Use a 1.2:1 molar ratio of phenethyl bromide to diamine to minimize unreacted starting material.

Refer to analogous protocols for N1-(4-chloro-2-methylphenyl)ethane-1,2-diamine synthesis () and ethylenediamine reactions () .

Advanced: How can statistical experimental design (DoE) optimize the synthesis of this compound?

Answer:
Factorial Design Approach ():

Variables : Temperature, solvent polarity, reagent ratio.

Response Metrics : Yield, purity, reaction time.

Screening Design : Use a 2^3 factorial design to identify critical variables.

Response Surface Methodology (RSM) : Optimize conditions using a central composite design.

Q. Example Table of DoE Parameters

FactorLow LevelHigh LevelOptimal (Predicted)
Temperature (°C)507058
Solvent (DMF:EtOH)100:080:2090:10
Reagent Ratio1:11.5:11.2:1

Statistical tools like Minitab or JMP can model interactions between variables, reducing experimental iterations by 40–60% .

Advanced: What computational approaches are recommended for predicting this compound’s reactivity or interactions?

Answer:
Methods :

  • Quantum Chemical Calculations (): Use density functional theory (DFT) at the B3LYP/6-31G* level to map reaction pathways and transition states.
  • Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility (e.g., in DMSO vs. water).
  • AI-Driven Platforms (): Integrate COMSOL Multiphysics with machine learning to predict optimal reaction conditions.

Case Study :
ICReDD’s workflow () combines computed reaction barriers with experimental validation, achieving >90% accuracy in predicting regioselectivity for similar diamines .

Basic: What analytical techniques are most effective for characterizing purity and structural integrity?

Answer:
Primary Techniques :

  • NMR Spectroscopy : ^1H/^13C NMR (CDCl3 or DMSO-d6) to confirm substitution patterns (e.g., δ 7.3–7.5 ppm for aromatic protons; ).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ expected m/z ~255).
  • HPLC-PDA : Use a C18 column (MeCN/H2O gradient) to assess purity (>98%).

Q. Secondary Methods :

  • FT-IR : Detect NH stretches (~3300 cm⁻¹) and C-Cl bonds (~750 cm⁻¹).
  • Elemental Analysis : Confirm C, H, N, Cl content within ±0.3% of theoretical values () .

Advanced: How does the 3-chlorophenyl group affect biological activity compared to other substituents?

Answer:
Structure-Activity Relationship (SAR) Insights :

  • Electron-Withdrawing Effect : The 3-Cl group reduces electron density on the phenyl ring, potentially enhancing binding to aromatic π-systems in target proteins.
  • Meta-Substitution : Unlike para-substituted analogs (), the meta position minimizes steric clashes in enzyme active sites.
  • Lipophilicity : LogP increases by ~0.5 compared to non-halogenated analogs, improving membrane permeability ().

Comparative Bioactivity Data (Hypothetical):

SubstituentIC50 (μM)LogP
3-Chlorophenyl12.32.8
4-Methylphenyl45.62.3
Unsubstituted phenyl>1001.9

Biological assays (e.g., enzyme inhibition) should validate these predictions .

Advanced: What strategies mitigate challenges in isolating the diamine free base from its hydrochloride salt?

Answer:
Strategies :

pH-Controlled Extraction : Adjust aqueous solution to pH >10 with NaOH, then extract with ethyl acetate.

Crystallization : Recrystallize from ethanol/water (8:2) to remove ionic impurities ().

Ion-Exchange Chromatography : Use Dowex 50WX2 resin to replace Cl⁻ with OH⁻ ions.

Q. Critical Parameters :

  • Moisture Control : Conduct reactions under anhydrous conditions to prevent salt reformation.
  • Temperature : Maintain <30°C during free base isolation to avoid decomposition .

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